molecular formula C24H20N4O4 B11564521 N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-nitro-4-(pyrrolidin-1-yl)benzamide

N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-nitro-4-(pyrrolidin-1-yl)benzamide

Cat. No.: B11564521
M. Wt: 428.4 g/mol
InChI Key: VGAVTZDZLBFQKQ-UHFFFAOYSA-N
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Description

N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-nitro-4-(pyrrolidin-1-yl)benzamide is a complex organic compound that features a benzoxazole ring, a nitro group, and a pyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-nitro-4-(pyrrolidin-1-yl)benzamide typically involves multiple steps. One common approach is to start with the preparation of the benzoxazole ring, which can be synthesized from 2-aminophenol and an appropriate aldehyde under acidic conditions . The nitro group can be introduced via nitration of the benzene ring using a mixture of concentrated sulfuric acid and nitric acid . The final step involves the coupling of the benzoxazole derivative with a pyrrolidine-substituted benzamide under basic conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above-mentioned synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, alternative solvents, and more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-nitro-4-(pyrrolidin-1-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Potassium permanganate, sulfuric acid.

    Substitution: Sodium methoxide, methanol.

Major Products

    Reduction: 3-amino-4-(pyrrolidin-1-yl)benzamide.

    Oxidation: Benzoxazolone derivative.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-nitro-4-(pyrrolidin-1-yl)benzamide is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors involved in cellular processes. The nitro group may play a role in the compound’s bioactivity by undergoing reduction to form reactive intermediates that can interact with cellular components .

Properties

Molecular Formula

C24H20N4O4

Molecular Weight

428.4 g/mol

IUPAC Name

N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-nitro-4-pyrrolidin-1-ylbenzamide

InChI

InChI=1S/C24H20N4O4/c29-23(16-10-11-20(21(15-16)28(30)31)27-12-3-4-13-27)25-18-7-5-6-17(14-18)24-26-19-8-1-2-9-22(19)32-24/h1-2,5-11,14-15H,3-4,12-13H2,(H,25,29)

InChI Key

VGAVTZDZLBFQKQ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=C2)C(=O)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5O4)[N+](=O)[O-]

Origin of Product

United States

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